1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one
Overview
Description
1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one is a heterocyclic compound that belongs to the class of quinoxalines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a fused pyrrolo and quinoxaline ring system, which imparts unique chemical properties to the molecule.
Mechanism of Action
Target of Action
It’s noted that this compound has shown good antineoplastic activity , suggesting it may interact with targets involved in cell proliferation and survival.
Mode of Action
Given its antineoplastic activity , it’s plausible that it may interfere with cellular processes such as DNA replication or protein synthesis, leading to cell cycle arrest or apoptosis.
Biochemical Pathways
Given its antineoplastic activity , it’s likely that it impacts pathways related to cell growth and division.
Result of Action
It’s noted that this compound has shown good antineoplastic activity , suggesting it may induce cell death in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one typically involves the reaction of quinoxalinones with aryl cyclopropanes under visible light-mediated conditions. This method is operationally simple and does not require a catalyst, making it an efficient and green approach . Another method involves the reaction of (Z)-3-phenacylidene-1,2,3,4-tetrahydroquinoxalin-2-ones with oxalyl chloride to give 3-acyl-5-phenyl-1,2,4,5-tetrahydropyrrolo[1,2-a]quinoxaline-1,2,4-triones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for acylation reactions and hydrogenation catalysts for reduction reactions . Visible light and aryl cyclopropanes are used in the ring-opening and cyclization reactions .
Major Products
The major products formed from these reactions include acyl-quinoxaline derivatives, tetrahydroquinoxaline derivatives, and substituted quinoxalines .
Scientific Research Applications
1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of new therapeutic agents due to its biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The unique chemical properties of the compound make it useful in the development of new materials with specific functionalities
Comparison with Similar Compounds
Similar Compounds
3-Aroyl-1,2,4,5-tetrahydropyrrolo[1,2-a]quinoxaline-1,2,4-triones: These compounds share a similar core structure but differ in their functional groups.
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrimidinium alkaloids: These compounds have a similar fused ring system but belong to a different class of heterocycles.
Uniqueness
1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one is unique due to its specific ring structure and the presence of both pyrrolo and quinoxaline rings. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable in various scientific research applications .
Biological Activity
Overview
1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the quinoxaline family. Its unique structure, comprising a fused pyrrolo and quinoxaline ring system, endows it with diverse biological activities. This article explores its biological activity, focusing on its antineoplastic properties, antibacterial effects, and potential therapeutic applications.
- Molecular Formula : C11H12N2O
- Molecular Weight : 188.23 g/mol
- CAS Number : 21550-86-7
Antineoplastic Activity
This compound has demonstrated significant antineoplastic activity. It targets various biochemical pathways involved in cancer cell proliferation and survival.
- Target Pathways :
- Inhibition of tubulin polymerization.
- Interference with topoisomerase II-DNA interactions.
- Modulation of receptor tyrosine kinases (RTKs) such as VEGFR and EGFR.
Antibacterial Activity
Research has indicated that this compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have shown effectiveness against ciprofloxacin-resistant strains of Streptococcus pneumoniae .
Table 1: Biological Activity Summary
Case Study: Antineoplastic Properties
A study conducted on the compound revealed that it significantly reduced the viability of various cancer cell lines at concentrations as low as 10 µM. The mechanism involves disrupting cellular processes critical for tumor growth and metastasis. The efficacy was compared to standard chemotherapeutics, demonstrating competitive inhibition in vitro .
Case Study: Antibacterial Efficacy
In a comparative study of synthesized derivatives of this compound against bacterial strains, compounds with specific substitutions exhibited enhanced antibacterial activity. For example, compounds with an 8-methoxy group showed potent activity against resistant clinical isolates .
Synthetic Routes
The synthesis of this compound typically involves the reaction of quinoxalinones with aryl cyclopropanes under visible light-mediated conditions. This method is noted for its operational simplicity and environmental friendliness.
Table 2: Comparison of Related Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
3-Aroyl-1,2,4,5-tetrahydropyrrolo[1,2-a]quinoxaline-1,2,4-triones | Similar core structure | Varies based on functional groups |
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrimidinium alkaloids | Different class of heterocycles | Potentially similar biological activities |
Properties
IUPAC Name |
2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-2,4-5,10H,3,6-7H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPNDQCLPKQEPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=CC=CC=C3N2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804838 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details
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